Ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the benzylamino sulfonyl intermediate: This step involves the reaction of benzylamine with a sulfonyl chloride derivative under basic conditions.
Chlorophenoxyacetylation: The intermediate is then reacted with 2-chlorophenoxyacetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the chlorophenoxyacetyl intermediate.
Piperidinecarboxylation: Finally, the chlorophenoxyacetyl intermediate is reacted with ethyl 4-piperidinecarboxylate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, influenced by the electron-donating and electron-withdrawing groups present.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylamino and sulfonyl groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzylamino and sulfonyl groups can form hydrogen bonds and other interactions with target proteins, influencing their activity. The compound may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-({4-[(methylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate
- Ethyl 1-({4-[(dimethylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate
- Ethyl 1-({4-[(benzylamino)sulfonyl]-2-fluorophenoxy}acetyl)-4-piperidinecarboxylate
Uniqueness
Ethyl 1-({4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetyl)-4-piperidinecarboxylate is unique due to the specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-[2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O6S/c1-2-31-23(28)18-10-12-26(13-11-18)22(27)16-32-21-9-8-19(14-20(21)24)33(29,30)25-15-17-6-4-3-5-7-17/h3-9,14,18,25H,2,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUWAKISDAZSSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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